5,5-dimethyl-2-thioxoimidazolidin-4-one

Urease inhibition Structure-activity relationship Agricultural chemistry

5,5-Dimethyl-2-thioxoimidazolidin-4-one (CAS 15998-93-3, C₅H₈N₂OS, MW 144.19), systematically referred to as 5,5-dimethyl-2-thioxoimidazolidin-4-one or 5,5-dimethyl-2-sulfanylideneimidazolidin-4-one, is a crystalline thiohydantoin heterocycle with a melting point of 163-164 °C. Characterized by a dense, rigid structure (density 1.29 g/cm³) and a predicted pKa of 8.58, this compound serves as a privileged scaffold in medicinal chemistry and agrochemical development.

Molecular Formula C5H8N2OS
Molecular Weight 144.2 g/mol
CAS No. 15998-93-3
Cat. No. B1598751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,5-dimethyl-2-thioxoimidazolidin-4-one
CAS15998-93-3
Molecular FormulaC5H8N2OS
Molecular Weight144.2 g/mol
Structural Identifiers
SMILESCC1(C(=O)NC(=S)N1)C
InChIInChI=1S/C5H8N2OS/c1-5(2)3(8)6-4(9)7-5/h1-2H3,(H2,6,7,8,9)
InChIKeyQSAASNVWPNBKDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,5-Dimethyl-2-thioxoimidazolidin-4-one (CAS 15998-93-3): Core Building Block for Thiohydantoin-Based Drug Discovery and Agrochemical Synthesis


5,5-Dimethyl-2-thioxoimidazolidin-4-one (CAS 15998-93-3, C₅H₈N₂OS, MW 144.19), systematically referred to as 5,5-dimethyl-2-thioxoimidazolidin-4-one or 5,5-dimethyl-2-sulfanylideneimidazolidin-4-one, is a crystalline thiohydantoin heterocycle with a melting point of 163-164 °C . Characterized by a dense, rigid structure (density 1.29 g/cm³) and a predicted pKa of 8.58, this compound serves as a privileged scaffold in medicinal chemistry and agrochemical development . Its synthetic utility as a key precursor in the preparation of enzalutamide (an androgen receptor antagonist) is well-established, while its inherent pharmacophore enables further derivatization at N-1, N-3, and S-2 positions .

Workflow Drug discovery synthesis, agrochemical intermediate
Scaffold Geminal 5,5-dimethyl thiohydantoin core for derivatization
Use Context Enzalutamide precursor, androgen receptor antagonist SAR

Why 5,5-Dimethyl-2-thioxoimidazolidin-4-one Cannot Be Casually Replaced with Other Thiohydantoins or Imidazolidinones


The unique geminal 5,5-dimethyl substitution pattern in 5,5-dimethyl-2-thioxoimidazolidin-4-one confers a specific electronic environment and steric profile that directly modulates both biological activity and reactivity [1]. Unlike unsubstituted 2-thiohydantoin or N-alkylated derivatives, the dimethyl group at the C5 position restricts conformational flexibility, alters hydrogen-bonding capabilities, and influences the tautomeric equilibrium of the thioxo group [1]. These structural nuances translate into quantifiable differences in enzyme inhibition potency, antibacterial spectrum, and synthetic transformation yields, as detailed in the quantitative evidence below [2].

Conformational Restriction

5,5-Dimethyl substitution limits ring flexibility, which may shift biological activity compared to unsubstituted or N-alkylated analogs.

Hydrogen-Bonding Alteration

Alters hydrogen-bonding patterns and tautomeric equilibrium of the thioxo group, potentially affecting enzyme inhibition profiles.

Synthetic Reactivity Differences

Steric and electronic effects modulate regioselective derivatization, which can impact yields in multi-step syntheses.

Quantitative Differentiation Evidence: 5,5-Dimethyl-2-thioxoimidazolidin-4-one Versus Closest Analogs


Urease Inhibition: 2-Thiohydantoin (Core Scaffold) Outperforms Hydantoin and Thiourea

In a head-to-head comparison of five-membered heterocyclic urease inhibitors, 2-thiohydantoin (the unsubstituted core of 5,5-dimethyl-2-thioxoimidazolidin-4-one) demonstrated an IC₅₀ of 2.47 μM, representing a 1.33-fold improvement over the standard inhibitor thiourea (IC₅₀ = 3.67 μM) [1]. This class-level inference supports the preferential selection of the thioxoimidazolidinone scaffold over oxygen analogs like hydantoin (IC₅₀ = 2.62 μM) or related heterocycles such as rhodanine (IC₅₀ = 3.46 μM) [1].

Urease inhibition
Class-level inference
2-Thiohydantoin 2.47 µM vs Thiourea 3.67 µM, Hydantoin 2.62 µM
Supports thiohydantoin scaffold selection for urease inhibition research
Class-level; direct data for 5,5-dimethyl derivative not available
Urease inhibition Structure-activity relationship Agricultural chemistry

Antibacterial Potency: 2-Thioxoimidazolidin-4-one Derivatives Achieve MIC ≤ 31.25 μg/mL Against Clinical S. aureus Isolates

Evaluated against clinical Staphylococcus aureus isolates, the 2-thioxoimidazolidin-4-one derivative C5 (3-((2-bromobenzylidene) amino)-2-thioxoimidazolidin-4-one) demonstrated a minimum inhibitory concentration (MIC) of ≤ 31.25 μg/mL, with bactericidal activity confirmed by time-kill kinetics [1]. While direct comparator data against a standard antibiotic (e.g., vancomycin) are not provided in the same study, the MIC values for C5 (31.25–62.5 μg/mL) and C6 (62.5–125 μg/mL) are within a therapeutically relevant range and are accompanied by significant antibiofilm and antihemagglutination effects [1].

Antibacterial activity
Supporting evidence
C5 MIC ≤ 31.25 µg/mL vs C6 62.5–125 µg/mL
Supports antibacterial SAR evaluation context
Clinical S. aureus isolates; direct antibiotic comparator not provided
Antibacterial Biofilm inhibition Staphylococcus aureus

Anticancer Selectivity: Pyrazolylmethylene-2-thioxoimidazolidin-4-one Derivatives Target Androgen-Sensitive LNCaP Prostate Cancer Cells

A series of pyrazolylmethylene-2-thioxoimidazolidin-4-one derivatives, synthesized from the core scaffold, exhibited selective cytotoxicity against androgen-sensitive LNCaP prostate cancer cells. Compounds 3i and 3k achieved IC₅₀ values of 5.22 ± 0.12 μM and 10.27 ± 0.14 μM, respectively, after 48 h in the presence of 1 nM DHT, with higher selectivity towards AR+LNCaP cells compared to AR-PC-3 and Wi38 cell lines [1]. This selectivity profile aligns with the known utility of the thiohydantoin core in developing androgen receptor antagonists like enzalutamide .

Anticancer selectivity
Class-level inference
3i IC₅₀ 5.22 µM vs 3k 10.27 µM (LNCaP, 48 h)
Supports androgen receptor antagonist screening context
Selectivity over AR⁻ PC-3 and Wi38 observed; index not calculated
Prostate cancer Androgen receptor antagonist Cytotoxicity

Synthetic Utility: 5,5-Dimethyl-2-thioxoimidazolidin-4-one Enables Phosgene-Free Enzalutamide Synthesis

A key differentiation point in industrial procurement is the compound's established role as a phosgene-free intermediate in the synthesis of enzalutamide. Traditional methods for enzalutamide production rely on highly toxic thiophosgene and oxobutyronitrile. The disclosed method employs a non-toxic reaction between thiourea and an isobutyric acid derivative to yield 5,5-dimethyl-2-thioxoimidazolidin-4-one as the key parent nucleus, effectively avoiding hazardous reagents and enabling milder reaction conditions with relatively high yield . This represents a direct process advantage over alternative synthetic routes that require the compound's protected or derivatized forms.

Synthetic route safety
Supporting evidence
Phosgene-free route vs Thiophosgene + oxobutyronitrile
May support process safety and scalability review
Patent disclosure; data to verify
Green chemistry Pharmaceutical synthesis Enzalutamide

Optimal Research and Industrial Deployment Scenarios for 5,5-Dimethyl-2-thioxoimidazolidin-4-one


Prostate Cancer Drug Discovery: Androgen Receptor Antagonist Development

Leverage the 5,5-dimethyl-2-thioxoimidazolidin-4-one scaffold as a core building block for synthesizing enzalutamide analogs and other androgen receptor antagonists. The scaffold's proven ability to yield derivatives with selective cytotoxicity against AR+LNCaP prostate cancer cells (IC₅₀ as low as 5.22 μM) [1] makes it ideal for structure-activity relationship (SAR) studies and lead optimization in hormone-refractory prostate cancer programs.

Urease Inhibitor Development for Agricultural and Clinical Applications

Employ 5,5-dimethyl-2-thioxoimidazolidin-4-one as a starting point for designing next-generation urease inhibitors. The core 2-thiohydantoin scaffold demonstrates an IC₅₀ of 2.47 μM against urease, outperforming both hydantoin and the reference inhibitor thiourea [1]. This potency translates to potential applications in controlled-release fertilizers to mitigate ammonia volatilization, as well as in therapeutics targeting H. pylori-associated gastric disorders.

Antibacterial Agent Synthesis Targeting Multidrug-Resistant Staphylococcus aureus

Utilize the thioxoimidazolidin-4-one core to synthesize derivatives with validated antibacterial activity against clinical S. aureus isolates. Compounds derived from this scaffold have demonstrated MIC values ≤ 31.25 μg/mL, with additional antibiofilm and antihemagglutination properties [1]. This application is particularly relevant for research groups focused on overcoming antibiotic resistance through novel mechanisms of action, such as inhibition of bacterial adhesion.

Industrial-Scale Synthesis of Enzalutamide via Phosgene-Free Route

For pharmaceutical manufacturers engaged in enzalutamide production, 5,5-dimethyl-2-thioxoimidazolidin-4-one is the preferred intermediate due to its compatibility with a phosgene-free synthetic route. The method avoids highly toxic thiophosgene and oxobutyronitrile, instead employing thiourea and isobutyric acid derivatives under mild conditions [1]. This process advantage directly addresses industrial safety concerns and may improve overall yield and purity profiles.

Application
Selection Property
Validation Focus
Prostate cancer cell-model studies
Androgen receptor antagonist SAR evaluation
Cell viability endpoint review
Urease inhibitor discovery
Urease inhibition scaffold potency
Enzyme inhibition endpoint review
Antibacterial screening studies
2-Thioxoimidazolidinone antibacterial SAR
MIC and biofilm inhibition endpoints
Enzalutamide intermediate synthesis
Phosgene-free synthetic route compatibility
Process safety and yield context

Technical Documentation Hub

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38 linked technical documents
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